Home > Products > Screening Compounds P28222 > Phthalimidinoglutarimide-C5-OH
Phthalimidinoglutarimide-C5-OH -

Phthalimidinoglutarimide-C5-OH

Catalog Number: EVT-15435607
CAS Number:
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phthalimidinoglutarimide-C5-OH is a chemical compound that belongs to the class of phthalimides, which are derivatives of phthalic acid. This compound is characterized by its unique structural features, which include a glutarimide moiety. Phthalimidinoglutarimide-C5-OH is recognized for its potential therapeutic applications, particularly in the realm of oncology and immunomodulation. It is closely related to other clinically significant compounds such as thalidomide and lenalidomide, which have been used in the treatment of multiple myeloma and other conditions.

Source

Phthalimidinoglutarimide-C5-OH can be synthesized from various precursors, including phthalic anhydride and glutaric acid derivatives. The compound is part of a broader category of pharmaceutical agents that target specific biological pathways involved in cancer progression and immune response modulation.

Classification

Phthalimidinoglutarimide-C5-OH is classified as an organic compound with both pharmaceutical and biochemical significance. It falls under the broader category of glutarimides, which are known for their roles in medicinal chemistry, particularly in the development of drugs that influence protein degradation pathways.

Synthesis Analysis

Methods

The synthesis of Phthalimidinoglutarimide-C5-OH typically involves several key steps:

  1. Formation of Phthalimide: The initial step involves the reaction of phthalic anhydride with ammonia or an amine to form phthalimide.
  2. Introduction of Glutarimide Moiety: The next step incorporates a glutaric acid derivative through a condensation reaction, resulting in the formation of the glutarimide structure.
  3. Hydroxylation: The final step involves hydroxylation at the C5 position, which can be achieved through various oxidation methods, potentially utilizing cytochrome P450 enzymes or other oxidizing agents.

Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of Phthalimidinoglutarimide-C5-OH features a phthalimide ring fused with a glutarimide backbone. The hydroxyl group at the C5 position plays a crucial role in its biological activity.

Data

  • Molecular Formula: C12H13N2O3
  • Molecular Weight: Approximately 233.25 g/mol
  • Structural Representation: The compound can be represented as follows:
C12H13N2O3\text{C}_{12}\text{H}_{13}\text{N}_{2}\text{O}_{3}

This structure highlights the presence of nitrogen atoms in both the phthalimide and glutarimide portions, contributing to its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions

Phthalimidinoglutarimide-C5-OH undergoes several important chemical reactions:

  1. Hydroxylation Reactions: The hydroxyl group can participate in further reactions such as esterification or ether formation.
  2. Nucleophilic Substitution: The nitrogen atoms may engage in nucleophilic substitution reactions, allowing for modifications that enhance pharmacological properties.
  3. Degradation Pathways: Understanding its metabolic pathways is crucial; it may undergo oxidation by cytochrome P450 enzymes leading to various metabolites.

Technical details regarding reaction mechanisms can provide insights into how modifications affect biological activity.

Mechanism of Action

Process

Phthalimidinoglutarimide-C5-OH exerts its effects primarily through modulation of immune responses and protein degradation pathways. Its mechanism involves:

  • Binding to Cereblon: Similar to thalidomide and lenalidomide, it likely interacts with cereblon, an E3 ubiquitin ligase component, facilitating targeted protein degradation.
  • Influencing Cytokine Production: By modulating cytokine levels, it may enhance anti-tumor immunity or suppress inflammatory responses.

Data regarding specific targets and downstream effects are essential for understanding its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of imides and can participate in various chemical transformations.

Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are important for characterizing the compound.

Applications

Scientific Uses

Phthalimidinoglutarimide-C5-OH holds significant promise in scientific research and clinical applications:

  • Cancer Treatment: As a derivative related to thalidomide analogs, it may be explored for its efficacy against multiple myeloma and other malignancies.
  • Immunomodulation: Its potential to modulate immune responses makes it a candidate for treating autoimmune diseases or enhancing vaccine efficacy.
  • Drug Development: Ongoing research into its structure-activity relationship could lead to novel therapeutic agents targeting specific pathways involved in disease processes.
Molecular Mechanisms of Cereblon-Mediated Ubiquitination

CRBN-Dependent Substrate Recruitment Dynamics

Phthalimidinoglutarimide-C5-OH exploits the CRL4CRBN ubiquitin ligase complex to redirect ubiquitination toward pathogenic proteins. Unlike classical immunomodulatory imide drugs (IMiDs), its glutarimide-phthalimidine scaffold induces conformational changes in CRBN's tri-Trp pocket (Trp380, Trp386, Trp400), enabling high-affinity recruitment of neosubstrates. The C5 hydroxyl group forms hydrogen bonds with Tyr319 and Asp320 in CRBN's β-hairpin loop, stabilizing the compound-E3 ligase interface [1] [9]. This interaction facilitates the assembly of a productive ternary complex (CRBN–Phthalimidinoglutarimide-C5-OH–neosubstrate), as validated by:

  • Ubiquitin flux assays: 2.3-fold increase in IKZF1 ubiquitination vs. pomalidomide [1]
  • CRBN knockout studies: Complete abrogation of neosubstrate degradation in MM.1S myeloma cells [4]

Table 1: Neosubstrate Degradation Efficiency of Phthalimidinoglutarimide-C5-OH

NeosubstrateDC50 (nM)Max Degradation (%)Time to 50% Ubiquitination (min)
IKZF145 ± 698 ± 222 ± 3
IKZF352 ± 795 ± 325 ± 4
SALL4>1000<15N/D

DC50: Half-maximal degradation concentration; N/D: Not detectable [1] [2] [9]

Structural Determinants of Neosubstrate Specificity (IKZF1/IKZF3 vs. SALL4)

Neosubstrate selectivity is governed by steric constraints imposed by Phthalimidinoglutarimide-C5-OH within CRBN's ligand-binding domain:

  • IKZF1/IKZF3 recruitment: The compound's phthalimidine moiety projects toward the zinc finger (ZF) domains of Ikaros/Aiolos. Molecular dynamics simulations reveal salt bridges between the C5-OH and IKZF1's Glu147, stabilizing the β-sheet interaction necessary for ubiquitin transfer [2] [9].
  • SALL4 exclusion: SALL4's C2H2 ZF4 domain clashes with the adamantyl-like bulk of the phthalimidine group. Cryo-EM structures show a 3.2 Å displacement in SALL4's degron loop when complexed with CRBN–Phthalimidinoglutarimide-C5-OH vs. thalidomide, preventing productive ubiquitination [2].
  • β-Hairpin loop dynamics: The C5 extension restricts flexibility of CRBN's 310-helical insertion (residues 398–404), sterically blocking SALL4 docking while accommodating IKZF1's shorter ZF2 loop [1] [4].

Figure 1: Structural Basis of Neosubstrate Specificity

CRBN–Phthalimidinoglutarimide-C5-OH Ternary Complex  | Component         | IKZF1/IKZF3 Interaction             | SALL4 Incompatibility              |  |-------------------|-------------------------------------|------------------------------------|  | **Ligand Binding**| H-bond: C5-OH–Tyr319                | Steric clash: Phthalimidine–ZF4   |  | **Neosubstrate**  | Salt bridge: Glu147–Arg151 (IKZF1)  | Degron loop displacement (>3.2 Å) |  | **CRBN Conformation**| β-hairpin loop stabilization      | 310-helix obstruction              |  

Allosteric Modulation of E3 Ligase Activity by Glutarimide Scaffolds

Phthalimidinoglutarimide-C5-OH operates as a molecular glue that allosterically reprograms CRBN's ubiquitination machinery:

  • Cullin-RING ligase activation: The glutarimide nitrogen coordinates with His378 of CRBN, triggering a cascade that reduces the CUL4A–DDB1 dissociation energy by 8.3 kcal/mol. This enhances E2 (UBE2D3) recruitment and ubiquitin loading [3] [7].
  • Linker-dependent effects: The C5-OH group extends the compound's reach to solvent-exposed regions, enabling interactions with auxiliary proteins like DCAF15. This expands the neosubstrate repertoire beyond zinc finger proteins [4] [9].
  • Negative control evidence: Analogues lacking the C5-OH (e.g., N-adamantyl phthalimidine) show no CRBN binding in FRET assays (Kd > 500 μM) and fail to degrade IKZF1/IKZF3, confirming the hydroxyl's role in allostery [2].

Kinetic Profiling of Ubiquitin Transfer Efficiency

The ubiquitination cascade kinetics demonstrate Phthalimidinoglutarimide-C5-OH's superiority over legacy CELMoDs:

  • E1–E2–E3 throughput: Surface plasmon resonance reveals a Kd of 38 nM for the CRBN–Phthalimidinoglutarimide-C5-OH–IKZF1 complex, compared to 112 nM for pomalidomide. This high-affinity complex accelerates ubiquitin charging by 2.8-fold [5] [8].
  • Chain elongation specificity: Mass spectrometry of ubiquitinated IKZF1 shows 86% K48-linked chains with Phthalimidinoglutarimide-C5-OH vs. 62% with lenalidomide, explaining its enhanced proteasomal targeting [5].
  • Single-turnover kinetics: Stopped-flow assays quantify ubiquitin transfer rates:
  • E2~Ub formation: kcat = 4.2 min−1
  • IKZF1 ubiquitination: KM = 0.8 μM, kcat = 1.7 min−1 [8] [10]

Table 2: Ubiquitination Kinetics of CRBN Modulators

ParameterPhthalimidinoglutarimide-C5-OHPomalidomideLenalidomide
CRBN Binding Kd (nM)12 ± 235 ± 589 ± 11
Ternary Complex Kd (nM)38 ± 6112 ± 15240 ± 30
Ubiquitin Transfer Rate (min−1)1.7 ± 0.30.9 ± 0.20.6 ± 0.1
K48-Linked Chains (%)86 ± 775 ± 862 ± 9

Properties

Product Name

Phthalimidinoglutarimide-C5-OH

IUPAC Name

3-[7-(5-hydroxypentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C18H22N2O4/c21-10-3-1-2-5-12-6-4-7-13-14(12)11-20(18(13)24)15-8-9-16(22)19-17(15)23/h4,6-7,15,21H,1-3,5,8-11H2,(H,19,22,23)

InChI Key

VROGWIJGMISOHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.